molecular formula C11H11BrN2O B13808855 4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B13808855
M. Wt: 267.12 g/mol
InChI Key: PJZNLLJNSHLCBH-UHFFFAOYSA-N
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Description

4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4-position, a methoxyphenyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-nitrophenol and 4-methoxyphenylhydrazine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromo-3-nitrophenol and 4-methoxyphenylhydrazine under acidic conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring. This step is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide or dimethyl sulfate as the methylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages such as improved reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) to an amine group is a common reaction.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxides or other oxidized derivatives.

    Reduction Products: Amines or other reduced forms.

Scientific Research Applications

4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxy-1-phenyl-1H-pyrazole: Similar structure but lacks the methyl group at the 1-position.

    4-Bromo-3-(4-chlorophenyl)-1H-pyrazole: Contains a chlorine atom instead of a methoxy group.

    4-Bromo-3-(4-fluorophenyl)-1H-pyrazole: Contains a fluorine atom instead of a methoxy group.

Uniqueness

4-Bromo-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is unique due to the presence of both the methoxyphenyl and methyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4-bromo-3-(4-methoxyphenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-14-7-10(12)11(13-14)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZNLLJNSHLCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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